REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1([SH:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.Cl[C:11]1[N:18]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:16]=[CH:15][C:12]=1[C:13]#[N:14]>CN(C=O)C.[NH4+].[Cl-].O>[CH:3]1([S:9][C:11]2[N:18]=[C:17]([C:19]([F:22])([F:20])[F:21])[CH:16]=[CH:15][C:12]=2[C:13]#[N:14])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
14.2 mL
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Type
|
reactant
|
Smiles
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C1(CCCCC1)S
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C#N)C=CC(=N1)C(F)(F)F
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at room temperature over a period of 1.5 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The resulting suspension was cooled to 10° C.
|
Type
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STIRRING
|
Details
|
stirred over a period of 2 h at room temperature
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Duration
|
2 h
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Type
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EXTRACTION
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Details
|
extracted with EA (3×200 mL)
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Type
|
WASH
|
Details
|
The combined organic phases were washed with sat. aq. NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Column chromatographic purification (silica gel 100-200 mesh, eluent: 2% EA in hexane)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)SC1=C(C#N)C=CC(=N1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g | |
YIELD: PERCENTYIELD | 93.8% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |